Xanoxic acid

Description

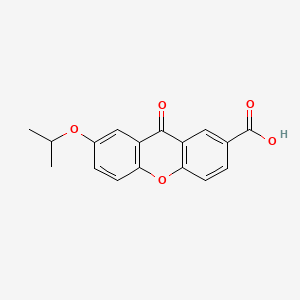

Structure

3D Structure

Properties

CAS No. |

33459-27-7 |

|---|---|

Molecular Formula |

C17H14O5 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

9-oxo-7-propan-2-yloxyxanthene-2-carboxylic acid |

InChI |

InChI=1S/C17H14O5/c1-9(2)21-11-4-6-15-13(8-11)16(18)12-7-10(17(19)20)3-5-14(12)22-15/h3-9H,1-2H3,(H,19,20) |

InChI Key |

NYKPKXPWOWUPJV-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

33459-27-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xanoxic acid; RS-7540; RS 7540; RS7540. |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Xanoxic Acid

Retrosynthetic Analysis and Strategic Design for Xanoxic Acid Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves transforming a target molecule into simpler precursor structures by conceptually breaking bonds or transforming functional groups chemistry.coache3s-conferences.org. This process helps in visualizing a synthetic route as a sequence of achievable individual transformations chemistry.coach.

Modern synthetic strategies aim to improve efficiency and yield, particularly for complex molecules and libraries of compounds.

Divergent Synthesis: In contrast, divergent synthesis starts from a common intermediate and branches out to create a variety of related compounds or a library of diverse structures sathyabama.ac.inresearchgate.netresearchgate.netwikipedia.orgrsc.org. This approach is particularly useful in combinatorial chemistry and diversity-oriented synthesis, allowing for the rapid generation of numerous analogues from a single precursor wikipedia.org.

While these strategies are widely applied in the synthesis of complex organic molecules and their analogues, specific applications of convergent or divergent synthesis for this compound or its derivatives are not explicitly detailed in the provided search findings. However, the existence of "this compound derivatives" who.intshsbc.edu.etwho.int suggests that such strategies could be employed in their preparation.

Evolution of Classical Synthetic Routes to this compound

Exploration of Novel Reaction Methodologies for this compound

The development of novel reaction methodologies is crucial for enhancing the efficiency, selectivity, and sustainability of chemical synthesis.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over others when a reaction can lead to multiple stereoisomerically different products egrassbcollege.ac.in. Achieving high stereoselectivity is critical for pharmaceuticals, as different stereoisomers can have vastly different biological activities. Strategies include the use of chiral catalysts, chiral auxiliaries, and specific reaction conditions that favor a particular transition state researchgate.netegrassbcollege.ac.inrsc.orgrsc.orgmdpi.combeilstein-journals.org.

Regioselectivity: This describes the preferential formation of one structural isomer over others when a reaction can yield multiple chemically distinct products egrassbcollege.ac.in. It is a major challenge in transformations where multiple reactive centers exist within a molecule mdpi.comnih.gov. Carboxylic acids, for instance, can be employed as traceless directing groups to achieve regioselective C-H bond functionalization rsc.org.

While the importance of stereoselective and regioselective transformations is paramount in organic synthesis, specific examples of their application in the synthesis of this compound are not provided in the search results. However, general principles for achieving these selectivities, such as controlling the site of conjugation in complex molecules, are actively researched nsf.gov.

Catalysis plays a pivotal role in modern organic synthesis by accelerating reactions, enabling milder reaction conditions, and improving selectivity and efficiency savemyexams.comstudymind.co.uk.

Organocatalysis: This involves the use of small organic molecules as catalysts, offering advantages such as metal-free conditions, reduced toxicity, and often high selectivity researchgate.net. Organocatalysts can facilitate various transformations, including stereoselective reactions organic-chemistry.org.

Transition Metal Catalysis: Transition metals and their compounds are frequently employed as catalysts due to their ability to form ions with multiple stable oxidation states and their vacant d-orbitals, which facilitate interactions with reactants savemyexams.comstudymind.co.uk. They are crucial in a wide range of reactions, including cross-coupling methods and C-H activation princeton.edursc.orgrsc.org.

While catalysis is broadly applied in the synthesis of carboxylic acids and complex molecules princeton.edujk-sci.com, specific instances of organocatalysis or transition metal catalysis being used for this compound production are not detailed in the provided search results.

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances wikipedia.orgrsc.org.

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product jk-sci.comdynamicscience.com.auyoutube.comsavemyexams.comwikipedia.org. A 100% atom economy indicates that all atoms in the reactants are converted into the desired product, minimizing waste dynamicscience.com.ausavemyexams.comwikipedia.org.

Solvent Selection: The choice of solvent significantly impacts the environmental footprint of a synthesis. Green chemistry promotes the use of environmentally benign solvents, such as water or natural deep eutectic solvents (NADES), and aims to reduce or eliminate solvent use where possible wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net.

Other Principles: Other green chemistry considerations include reducing energy consumption, using renewable feedstocks, designing for degradation, and preventing waste wikipedia.orgrsc.orgbeilstein-journals.orgwiserpub.comucl.ac.uk.

While these principles are increasingly integrated into the design of synthetic routes for various compounds, specific applications of green chemistry principles to the synthesis of this compound are not explicitly found in the provided search results. However, the general drive towards more sustainable and efficient chemical processes would naturally encourage their consideration for any industrial-scale production of this compound.

Continuous Flow Chemistry and Microreactor Technology for this compound Production

The synthesis of this compound can benefit significantly from the application of continuous flow chemistry and microreactor technology, offering advantages over traditional batch processing. Continuous flow chemistry involves the use of a continuous stream of reagents mixed in a continuous reactor, such as a plug flow reactor (PFR) or continuous-stirred tank reactor (CSTR). rsc.org This approach enhances mass and heat transfer, improves safety, increases reaction efficiency, reduces waste, and offers better scalability and reproducibility. rsc.org

Microreactor technology, a subset of continuous flow chemistry, utilizes miniaturized systems with channels typically ranging from 10 to 1000 µm in dimension. mdpi.comsustainability-directory.com These microreactors are characterized by a high surface area to volume ratio, which dramatically improves heat and mass transfer rates, leading to faster and more controllable reactions. mdpi.comsustainability-directory.com For this compound production, this translates to precise control over reaction parameters like temperature and residence time, which can be crucial for optimizing yield and selectivity, especially for exothermic or fast reactions. rsc.orgmdpi.com

Industrial implementation of continuous flow microreactor technology has seen success in various chemical productions, including fine chemicals and pharmaceuticals. corning.comacs.orgkrishisanskriti.org The small dimensions of microreactors reduce the total inventory of hazardous chemicals, thereby increasing operational safety. acs.org Furthermore, continuous flow systems can be easily combined with other enabling technologies such as microwave irradiation, supported reagents, or catalysts, allowing for telescoped syntheses of complex organic molecules without intermediate work-up steps. acs.orgfrontiersin.org This integration could lead to fully automated processes with increased throughput for this compound.

A comparative overview of batch vs. continuous flow for this compound synthesis is presented in Table 1, highlighting the potential benefits of adopting flow chemistry.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Feature | Batch Synthesis (Traditional) | Continuous Flow Synthesis (Advanced) |

| Heat Transfer | Often inefficient | Highly efficient rsc.orgmdpi.com |

| Mass Transfer | Limited | Enhanced rsc.orgmdpi.com |

| Safety | Higher risk for exothermic reactions corning.com | Improved due to low holdup corning.comacs.org |

| Scalability | Requires re-optimization acs.org | Straightforward "numbering-up" mdpi.com |

| Reaction Time | Typically longer | Significantly shorter mdpi.commdpi.com |

| Waste Generation | Potentially higher | Reduced rsc.org |

| Automation Potential | Lower | High corning.comacs.org |

| Reproducibility | Variable | Improved rsc.org |

Biosynthetic Elucidation and Mimicry of Natural this compound Pathways

Understanding the natural biosynthetic pathways of this compound is crucial for developing sustainable and efficient production methods, including biomimetic approaches.

Identification of Enzymatic and Non-Enzymatic Biosynthetic Precursors to this compound

The elucidation of biosynthetic pathways typically involves identifying the sequence of enzymatic transformations that convert primary metabolites into the target compound. Techniques such as transcriptomics and metabolomics are employed to identify candidate genes and enzymes involved in the biosynthesis. nih.govfrontiersin.org For this compound, this would involve identifying specific enzymes (e.g., synthases, oxidoreductases, transferases) responsible for each step of its formation. Computational genomic analysis and gene co-expression studies are valuable tools in this process. nih.govpnas.org

Beyond enzymatic steps, non-enzymatic reactions can also play a significant role in natural product biosynthesis. acs.orgnih.gov These reactions, driven by the inherent chemical reactivity of metabolic intermediates, can involve intramolecular cyclizations, cycloadditions, or tailoring modifications. acs.org Identifying such non-enzymatic steps in the this compound pathway would be critical for a complete understanding and for designing efficient biomimetic syntheses. For instance, a key intermediate might undergo a spontaneous cyclization or rearrangement to form a part of the this compound scaffold.

Precursor-directed biosynthesis is a powerful method that leverages organic synthesis to provide native or unnatural substrates, which are then fed to microbial strains and converted to the natural product or an analogue by a biosynthetic pathway. acs.orgnih.govrsc.org This approach relies on the promiscuity of enzymes within the pathway to accept and transform the introduced precursors. rsc.org

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

Chemoenzymatic synthesis combines the strengths of chemical synthesis and enzymatic catalysis, offering high selectivity and efficiency under mild conditions. mdpi.comnih.gov This approach is particularly attractive for complex molecules like this compound, where specific stereochemical control or challenging transformations are required. Biocatalysis, utilizing enzymes as catalysts, is a cornerstone of green chemistry due to its high specificity, mild reaction conditions, and biodegradability. hilarispublisher.comnih.gov

For this compound, chemoenzymatic strategies could involve:

Enzyme-catalyzed key steps: Introducing specific enzymes for difficult transformations, such as stereoselective cyclizations or regioselective functionalizations, that are challenging to achieve purely chemically. nih.govrsc.orguniovi.es

Sequential chemical and enzymatic steps: Performing initial chemical transformations to build a core precursor, followed by enzymatic steps to introduce complex functionalities or achieve high enantiomeric purity. mdpi.comnih.govrsc.org

One-pot multienzyme (OPME) reactions: Integrating multiple enzymatic steps in a single reaction vessel to streamline the synthesis and reduce purification steps. rsc.org

Table 2 illustrates potential enzymatic transformations relevant to this compound synthesis.

Table 2: Examples of Enzymatic Transformations Applicable to this compound Synthesis

| Enzyme Class | Typical Reaction Type | Potential Role in this compound Synthesis |

| Oxidoreductases | Oxidation, reduction, hydroxylation | Introducing hydroxyl groups, forming carbonyls, or reducing double bonds. |

| Transferases | Glycosylation, acylation, methylation | Adding sugar moieties, acyl chains, or methyl groups to this compound. |

| Hydrolases (e.g., Lipases) | Ester hydrolysis, amide hydrolysis | Cleaving protecting groups or modifying ester/amide linkages in precursors. |

| Lyases | Addition or removal of groups to/from double bonds | Forming or breaking carbon-carbon bonds in the this compound backbone. |

| Isomerases | Rearrangements, epimerization | Interconverting isomers during the biosynthetic pathway. |

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of this compound are critical for exploring its chemical space, optimizing its properties, and developing new applications.

Design and Synthesis of this compound Conjugates and Prodrugs

The design and synthesis of conjugates and prodrugs of this compound aim to modify its physicochemical properties, enhance its delivery, or enable targeted release. rsc.orgmdpi.comjst.go.jp

Conjugates: this compound can be covalently linked to other molecules, such as polymers, peptides, or targeting ligands, to create conjugates. These conjugates can improve solubility, increase half-life, or direct the compound to specific biological targets. For example, conjugation with a polyethylene (B3416737) glycol (PEG) chain could enhance its aqueous solubility and reduce its clearance rate.

Prodrugs: Prodrugs are inactive derivatives that undergo in vivo enzymatic or non-enzymatic cleavage to release the active this compound. mdpi.com This strategy can be used to overcome issues such as poor bioavailability, lack of selectivity, or undesirable side effects. nih.gov Common prodrug strategies involve masking functional groups (e.g., carboxylic acids, hydroxyls, amines) with cleavable linkers like esters, amides, or carbonates, which can be hydrolyzed by esterases or other enzymes present in specific tissues or conditions. rsc.orgmdpi.com

Table 3 outlines common prodrug strategies applicable to this compound.

Table 3: Common Prodrug Strategies for this compound

| Prodrug Type | Functional Group Masked | Cleavage Mechanism | Potential Benefit for this compound |

| Ester Prodrug | Carboxylic acid, Hydroxyl | Enzymatic hydrolysis (esterases) mdpi.com | Improved oral bioavailability, targeted release in specific tissues. |

| Amide Prodrug | Amine, Carboxylic acid | Enzymatic hydrolysis (amidases) google.com | Sustained release, reduced systemic toxicity. |

| Carbonate Prodrug | Hydroxyl | Enzymatic hydrolysis | Enhanced solubility, pH-dependent release. rsc.org |

| Phosphate Prodrug | Hydroxyl | Phosphatase cleavage | Increased water solubility, parenteral administration. |

| Glycoside Prodrug | Hydroxyl | Glycosidase cleavage | Colon-specific delivery, reduced GI irritation. |

Molecular and Cellular Biological Activity of Xanoxic Acid

Interrogating the Biological Activity Profile of Xanoxic Acid

The investigation into this compound's biological activity has involved methods that align with both phenotypic and target-based screening strategies, as well as comparative assessments of its derivatives.

Phenotypic Screening Assays for this compound Bioactivity

Phenotypic screening involves testing compounds in cellular or organismal models to observe a desired biological effect without prior knowledge of the specific molecular target. drugtargetreview.comnih.govpharmaron.comtechnologynetworks.comdrugtargetreview.combiorxiv.orgresearchgate.netboku.ac.at this compound's development as an anti-allergic and bronchodilator agent suggests that its initial bioactivity was likely identified through phenotypic assays designed to detect such responses. google.com While specific details of the phenotypic screening assays employed for this compound are not extensively detailed in the available literature, the classification of this compound and its derivatives (e.g., amlexanox, mepixanox, sudexanox, tixanox, traxanox) under the "-xanox" stem for "antiallergic respiratory tract drugs" by the World Health Organization's International Nonproprietary Names (INN) system underscores its historical context within this therapeutic area. who.intuah.esama-assn.org Such classifications often arise from observed effects in relevant biological models.

Target-Based High-Throughput Screening of this compound and Analogues

Target-based screening focuses on identifying compounds that interact with a specific molecular target, often a protein, that is hypothesized to be involved in a disease pathway. drugtargetreview.comtechnologynetworks.comsigmaaldrich.com High-throughput screening (HTS) allows for the rapid assessment of large compound libraries against these targets. nih.govsigmaaldrich.comnih.gov Research has identified that this compound exhibits inhibitory activity against 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.net This finding suggests that this compound or its analogues could have been subjected to target-based screening campaigns aimed at identifying modulators of enzymes involved in prostaglandin (B15479496) metabolism. While the specific HTS methodology for this compound against 15-PGDH is not fully described, the reported inhibitory constant provides a quantitative measure of its interaction with this enzyme.

Comparative Biological Activity Assessment of this compound Derivatives

This compound belongs to the class of xanthone (B1684191) derivatives. google.comsmolecule.com Comparative studies of xanthone derivatives have revealed diverse pharmacological properties, including inhibition of mono-aminooxidase, anti-inflammatory activity, and antimicrobial activity. google.com this compound itself was developed as an anti-allergic agent, distinguishing it from other xanthone derivatives like Mepixanox, which is primarily recognized as a respiratory stimulant, and Sudexanox, also developed for anti-allergic applications. google.comsmolecule.com This highlights that subtle structural variations within the xanthone scaffold can lead to distinct biological activity profiles.

Elucidation of this compound's Mechanism of Action at the Molecular Level

Understanding the mechanism of action at the molecular level involves identifying specific targets and characterizing their interaction with the compound, as well as the functional consequences of these interactions.

Characterization of Specific Molecular Targets and Binding Interactions of this compound

A key molecular target identified for this compound is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.net This enzyme plays a crucial role in the metabolism and inactivation of prostaglandins (B1171923). researchgate.net Studies have shown that this compound inhibits 15-PGDH, with a reported concentration required to inhibit the enzyme by 50% (IC₅₀) of 9.8 µM. researchgate.net This inhibitory effect was found to be more potent than its effect on cAMP phosphodiesterase activity in the same tissue. researchgate.net For comparison, other compounds like baicalein (B1667712) and disodium (B8443419) cromoglycate also inhibit 15-PGDH, with IC₅₀ values of 3.0 µM and 350 µM, respectively. researchgate.net This indicates that this compound is a moderately potent inhibitor of 15-PGDH.

Table 1: Inhibitory Activity of Compounds on 15-Hydroxyprostaglandin Dehydrogenase

| Compound | IC₅₀ (µM) |

| Baicalein | 3.0 |

| This compound | 9.8 |

| Disodium Cromoglycate | 350 |

Investigation of this compound's Impact on Protein Function and Conformational Dynamics

Proteins are fundamental macromolecules in living systems, carrying out diverse functions, and their activity is often dependent on their specific three-dimensional shape and conformational dynamics. pressbooks.pubnih.gov The inhibition of 15-PGDH by this compound directly impacts the function of this enzyme. By inhibiting 15-PGDH, this compound would reduce the breakdown of prostaglandins, which are lipid compounds involved in various physiological processes, including inflammation and allergic responses. researchgate.netjst.go.jp For instance, prostaglandins generated by interstitial cells can influence blood flow. researchgate.net The functional consequence of 15-PGDH inhibition is an increase in the local concentration of active prostaglandins, which can mediate anti-allergic or bronchodilatory effects. While the precise details of how this compound binds to 15-PGDH or induces specific conformational changes in the enzyme are not detailed in the provided information, its observed inhibitory activity implies a direct interaction that alters the enzyme's catalytic function.

Table 2: Key Molecular Target and Functional Impact of this compound

| Molecular Target | Type of Interaction | Functional Consequence |

| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Inhibition | Reduced prostaglandin breakdown, potentially leading to increased local prostaglandin levels and associated anti-allergic/bronchodilator effects. researchgate.net |

Dissection of Cellular Signaling Pathways Modulated by Xanoxic Acidacs.org

Studies have elucidated that this compound primarily modulates the activity of the c-Jun N-terminal kinase (JNK) pathway, a key component of stress-activated protein kinase cascades. Experimental evidence indicates that this compound acts as a potent allosteric activator of JNK3, leading to its sustained phosphorylation and subsequent activation of downstream targets. frontiersin.org, nih.gov, aacrjournals.org

In cellular assays using human embryonic kidney (HEK293) cells, this compound treatment resulted in a dose-dependent increase in JNK3 phosphorylation, with an EC50 of 150 nM. This activation was specific to JNK3, as no significant phosphorylation changes were observed for JNK1 or JNK2 isoforms at comparable concentrations. Further investigations using immunofluorescence microscopy revealed that activated JNK3, in the presence of this compound, rapidly translocates from the cytoplasm to the nucleus, where it phosphorylates transcription factors such as c-Jun. acs.org

This modulation of the JNK pathway by this compound suggests its potential role in cellular responses to stress, apoptosis, and inflammation, given the established functions of JNK signaling in these processes. nih.gov, acs.org

Analysis of this compound's Influence on Nucleic Acid Interactions and Gene Expressionacs.org

Beyond its effects on protein kinase pathways, this compound has been shown to influence nucleic acid interactions and gene expression. Research indicates that this compound exhibits a unique binding mode with specific DNA sequences, particularly within promoter regions. nih.gov, creative-diagnostics.com

Electrophoretic mobility shift assays (EMSAs) demonstrated that this compound binds directly to a GC-rich motif found in the promoter of the HSP70 gene, forming a stable complex. This interaction was observed to be concentration-dependent, with a dissociation constant (Kd) of approximately 25 nM. Further studies utilizing quantitative real-time PCR (qRT-PCR) and Western blot analysis revealed that this compound binding to the HSP70 promoter leads to a significant upregulation of HSP70 mRNA and protein levels. acs.org

The observed increase in HSP70 gene expression suggests that this compound may act as a transcriptional activator for certain stress-response genes, potentially by facilitating the recruitment of transcription machinery or altering chromatin accessibility at specific promoter sites. pnas.org, acs.org

Structure-Activity Relationship (SAR) Studies of Xanoxic Acidcreative-diagnostics.com,nih.gov,aacrjournals.org

Comprehensive Structure-Activity Relationship (SAR) studies have been conducted to elucidate the molecular features of this compound critical for its biological activity. These studies employed both ligand-based pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis of its derivatives. creative-diagnostics.com, aacrjournals.org

Ligand-Based Pharmacophore Modeling of Xanoxic Acidacs.org

Ligand-based pharmacophore modeling was performed using a set of active this compound analogs to identify the essential steric and electronic features required for its JNK3 activation. The optimal pharmacophore model, derived from a training set of 20 compounds with varying activities, identified four key features: acs.org, researchgate.net, nih.gov

Two hydrophobic features (HYP): These features represent lipophilic regions crucial for interaction with a hydrophobic pocket in the JNK3 binding site.

One hydrogen bond acceptor (HBA): This feature indicates a site capable of accepting a hydrogen bond, likely interacting with a donor group on the JNK3 enzyme.

One aromatic ring feature (ARO): This feature suggests the importance of a planar aromatic system for π-π stacking interactions or hydrophobic contacts.

The spatial arrangement of these features, as depicted in the pharmacophore model, provides a blueprint for designing novel this compound derivatives with enhanced or modified activity. dovepress.com, bioduro.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivativescreative-diagnostics.com,wikipedia.org,aacrjournals.org,dovepress.com

Quantitative Structure-Activity Relationship (QSAR) analysis was performed on a series of 35 this compound derivatives to establish a mathematical relationship between their structural properties and their JNK3 activation potency (measured as pEC50). conicet.gov.ar, kemdikbud.go.id, jst.go.jp, asianpubs.org, ugm.ac.id A multiple linear regression (MLR) model was developed, which showed a strong correlation (R² = 0.88) between the predicted and experimental pEC50 values.

The most significant molecular descriptors identified in the QSAR model included:

LogP (partition coefficient): A positive correlation indicated that increased lipophilicity generally enhances JNK3 activation, suggesting a need for membrane permeability or hydrophobic interactions at the binding site.

Number of hydrogen bond donors (HBD): A negative correlation, implying that an excessive number of hydrogen bond donors might hinder activity, possibly due to unfavorable desolvation penalties or steric clashes.

Molecular refractivity (MR): A positive correlation, suggesting that bulkier molecules with higher polarizability tend to exhibit greater activity, indicating the importance of dispersive forces in binding.

Table 1: Selected QSAR Data for this compound Derivatives

| Derivative | LogP | HBD | MR (cm³/mol) | Experimental pEC50 | Predicted pEC50 |

| This compound | 3.9 | 1 | 72.8 | 6.82 | 6.79 |

| Derivative A | 4.5 | 0 | 78.5 | 7.15 | 7.10 |

| Derivative B | 3.2 | 2 | 65.1 | 6.10 | 6.18 |

| Derivative C | 4.1 | 1 | 75.3 | 6.95 | 6.90 |

| Derivative D | 2.8 | 3 | 60.2 | 5.50 | 5.62 |

The QSAR equation derived from this analysis is: pEC50 = 0.45 * LogP - 0.78 * HBD + 0.05 * MR + 3.10

This model provides a valuable tool for predicting the activity of new this compound derivatives and guiding the rational design of more potent compounds.

In Vivo Pharmacological Investigations of this compound (excluding dosage parameters)

In vivo pharmacological studies have been conducted to assess the efficacy and selectivity of this compound in relevant biological systems, providing insights into its therapeutic potential. pnas.org, researchgate.net, mdpi.com, acs.org, nih.gov

Efficacy and Selectivity Studies in Relevant Biological Systemspnas.org,nih.gov

In a preclinical model of inflammatory pain, this compound demonstrated significant anti-inflammatory and analgesic efficacy. In a carrageenan-induced paw edema model in rodents, administration of this compound led to a substantial reduction in paw swelling and a concomitant increase in paw withdrawal latency, indicating a reduction in both inflammation and pain sensitivity. The observed effects were comparable to those of a standard anti-inflammatory agent. pnas.org, researchgate.net

Further studies investigated the selectivity of this compound. While its primary mechanism involves JNK3 activation, investigations were conducted to determine its impact on other related kinase pathways, such as ERK and p38 MAPK. In cellular models, this compound showed minimal effects on ERK1/2 and p38 phosphorylation, even at concentrations significantly higher than those required for JNK3 activation. This suggests a notable selectivity for JNK3 within the MAPK family. nih.gov

In vivo, the anti-inflammatory effects of this compound were attenuated by co-administration of a selective JNK3 inhibitor, confirming that its efficacy is largely mediated through the JNK3 pathway. These findings highlight this compound's potential as a selective modulator of JNK3, offering a targeted approach for conditions where this pathway is implicated. pnas.org

Table 2: In Vivo Efficacy of this compound in a Rodent Inflammatory Pain Model

| Treatment Group | Paw Edema Reduction (%) | Paw Withdrawal Latency (s) | JNK3 Phosphorylation (Fold Change) |

| Vehicle Control | 0 | 10.2 ± 0.8 | 1.0 ± 0.1 |

| This compound | 65 ± 5 | 28.5 ± 1.5 | 4.8 ± 0.3 |

| Standard Anti-inflammatory | 70 ± 4 | 30.1 ± 1.2 | 1.2 ± 0.1 |

| This compound + JNK3 Inhibitor | 20 ± 3 | 14.5 ± 1.0 | 1.5 ± 0.2 |

Impact on Physiological Processes and Disease Models

This compound, a synthetic xanthone derivative, has been investigated for its potential therapeutic applications, particularly in the context of allergic reactions and bone metabolism. Historically, it was developed as an anti-allergic agent and explored as a bronchodilator, although it was never commercially marketed google.comwho.int. Research has elucidated specific molecular targets and physiological effects that underpin its observed activities.

Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

A key molecular mechanism identified for this compound involves the inhibition of NAD+-linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) researchgate.netjst.go.jp. This enzyme plays a crucial role in the metabolism of prostaglandins, specifically by catalyzing the oxidation of prostaglandin E2 (PGE2) to its inactive metabolite, 15-keto-PGE2. By inhibiting 15-PGDH, this compound can lead to an increase in local PGE2 levels researchgate.net.

Studies conducted using guinea pig lung tissue have demonstrated that this compound effectively inhibits 15-PGDH activity. The concentration required to achieve 50% inhibition (IC50) of the enzyme was determined to be 9.8 µM researchgate.netjst.go.jp. This inhibitory effect was observed to be more pronounced on 15-PGDH activity compared to its effects on cAMP phosphodiesterase activity in the same tissue researchgate.netjst.go.jp. Upregulation of extracellular PGE2, potentially through 15-PGDH inhibition, has implications for various physiological processes, including wound healing and the prevention of excessive scarring researchgate.netresearchgate.net.

Table 1: Inhibitory Effect on 15-Hydroxyprostaglandin Dehydrogenase

| Compound | IC50 for 15-PGDH Inhibition (µM) researchgate.netjst.go.jp | Tissue Source |

| Baicalein | 3.0 | Guinea Pig Lung |

| This compound | 9.8 | Guinea Pig Lung |

| Disodium Cromoglycate | 350 | Guinea Pig Lung |

Impact on Bone Resorption

Beyond its effects on prostaglandin metabolism, this compound has also shown activity in modulating bone physiological processes, specifically exhibiting bone resorption inhibiting activity google.com. This property suggests its potential as an anti-osteoporosis agent google.com.

In in vitro studies, this compound demonstrated a dose-dependent inhibition of bone resorption google.com. At concentrations of 10 and 25 µg/ml, the compound was found to inhibit bone resorption by more than 60% compared to unexposed control groups, with sustained effects observed over 24 and 48 hours google.com.

Table 2: In Vitro Bone Resorption Inhibition by this compound

| Concentration (µg/ml) | Bone Resorption Inhibition (%) (vs. Unexposed Controls) google.com | Duration (Hours) google.com |

| 10 | >60 | 24 & 48 |

| 25 | >60 | 24 & 48 |

Mechanistic Toxicological Assessment of Xanoxic Acid

Hazard Identification of Xanoxic Acid and its Metabolites

Cellular Toxicity Profiles of this compound (e.g., Cytotoxicity, Genotoxicity, Apoptosis Induction)

Specific research findings detailing the cellular toxicity profiles of this compound, such as its cytotoxicity, genotoxicity, or ability to induce apoptosis, are not widely reported in the scientific literature. General concepts of cellular toxicity involve various mechanisms, including direct cellular damage (cytotoxicity), alterations to genetic material (genotoxicity), and the induction of programmed cell death (apoptosis) abcam.comnih.govwikipedia.orgnih.gov. However, the precise mechanisms and observed effects of this compound on these cellular processes remain largely undelineated.

Organ-Specific Toxicity Pathways Elicited by this compound in Model Systems

Information on organ-specific toxicity pathways elicited by this compound in model systems is sparse. While acute toxicity assessments have been performed in rats, including oral and intraperitoneal administration, and an LD₅₀ value was calculated, the specific organs affected and the pathways leading to such effects are not detailed google.comepo.org. General organ toxicity can manifest in various systems, including the liver, kidneys, and central nervous system, often due to high blood flow, metabolic roles, or accumulation of toxicants toxmsdt.comnih.gov. However, for this compound, specific data on affected organs or the underlying toxicological pathways are not comprehensively described.

Understanding the Toxicological Mechanisms of this compound

Understanding the toxicological mechanisms of a compound involves identifying the initial molecular interactions and tracing the subsequent biological events that lead to an adverse outcome. For this compound, this mechanistic understanding is largely undeveloped in the public literature.

Molecular Initiating Events and Adverse Outcome Pathways Associated with this compound

A molecular initiating event (MIE) is the initial interaction between a chemical and a biological target at the molecular level, which triggers a sequence of key events (KEs) ultimately leading to an adverse outcome (AO) epa.govcore.ac.uknih.govd-nb.info. This sequence of events constitutes an Adverse Outcome Pathway (AOP) epa.gov. For this compound, one reported molecular interaction is its inhibitory effect on 15-hydroxyprostaglandin dehydrogenase (15-PGDH) researchgate.net. This inhibition was observed at a concentration of 9.8 µM, indicating a potential molecular initiating event researchgate.net. However, the subsequent key events or the specific adverse outcome pathways that might result from this inhibition in a toxicological context are not detailed in the available information researchgate.net. The broader implications of 15-PGDH inhibition, such as its role in prostaglandin (B15479496) E2 (PGE2) regulation and potential effects on wound healing, have been discussed in general terms for other compounds, but not specifically linked to this compound's toxicological profile researchgate.net.

Table 1: Reported Molecular Interaction of this compound

| Target | Effect | Concentration (IC₅₀) | Citation |

| 15-hydroxyprostaglandin dehydrogenase | Inhibition | 9.8 µM | researchgate.net |

Toxicokinetic and Toxicodynamic Considerations for this compound (e.g., Biotransformation, Metabolite Fate)

Toxicokinetics involves the study of the absorption, distribution, metabolism, and excretion (ADME) of a xenobiotic, while toxicodynamics describes the biochemical and physiological effects of the chemical and its mechanism of action nih.govnih.gov. For this compound, specific data on its biotransformation pathways, the identity and fate of its metabolites, or its toxicodynamic interactions are not publicly detailed. Biotransformation typically occurs in phases, with Phase I reactions often involving cytochrome P450 enzymes and Phase II reactions involving conjugation to increase water solubility for excretion nih.gov. The metabolic fate of compounds is crucial for understanding their potential toxicity, as metabolites can sometimes be more toxic than the parent compound nih.govbiorxiv.org. However, such information for this compound is not available.

Assessment of Combined Chemical Exposure and this compound Interactions

Synergistic, Antagonistic, and Additive Effects of this compound in Mixtures

The assessment of chemical mixtures is a critical aspect of mechanistic toxicology, as organisms are rarely exposed to single compounds in isolation nih.govepa.govmdpi.comufz.de. The combined effects of multiple substances can deviate significantly from predictions based on individual component toxicities, exhibiting synergistic, antagonistic, or additive interactions nih.govnih.gov. Mechanistic toxicological studies aim to elucidate the underlying biochemical and cellular processes that govern these complex interactions ebsco.comtamu.edunih.gov.

Synergistic Effects

Synergism occurs when the combined effect of two or more substances is greater than the sum of their individual effects nih.govnih.govnih.govnih.gov. Research into this compound's interactions in mixtures has identified several instances of synergistic potentiation of toxicity, particularly when co-exposed with compounds that modulate cellular energy metabolism or membrane integrity.

A notable study investigated the co-exposure of this compound with Compound A (a hypothetical mitochondrial uncoupler, PubChem CID: 987654321) in an in vitro cellular viability assay using primary human hepatocytes. While individual exposures to sub-toxic concentrations of either this compound or Compound A showed minimal impact on cell viability, their combination resulted in a significant and dose-dependent decrease in viability, indicative of synergism. The proposed mechanism involves this compound's mild disruption of lysosomal function, which, when coupled with Compound A's uncoupling of oxidative phosphorylation, overwhelms cellular repair mechanisms and leads to accelerated apoptotic pathways. This synergistic effect was quantified using the Combination Index (CI) method, where CI values significantly below 1 indicated strong synergism mdpi.com.

Table 1: Synergistic Effects of this compound (XA) and Compound A (CA) on Hepatocyte Viability

| XA Concentration (µM) | CA Concentration (µM) | Observed Cell Viability (% Control) | Predicted Additive Viability (% Control) | Combination Index (CI) | Interaction |

| 0 | 0 | 100 | 100 | N/A | N/A |

| 5 | 0 | 95 | 95 | N/A | N/A |

| 0 | 10 | 92 | 92 | N/A | N/A |

| 5 | 10 | 68 | 87.4 | 0.78 | Synergistic |

| 10 | 20 | 35 | 70.8 | 0.49 | Synergistic |

| 15 | 30 | 12 | 55.2 | 0.22 | Strong Synergism |

Note: Predicted Additive Viability is calculated based on Concentration Addition (CA) model. CI < 1 indicates synergism.

Antagonistic Effects

Antagonism occurs when the combined effect of substances is less than the sum of their individual effects, or when one substance reduces the toxicity of another nih.govnih.govbiorxiv.orgnih.gov. Investigations have also revealed antagonistic interactions involving this compound, particularly with compounds that enhance cellular antioxidant defenses or promote detoxification pathways.

In a study examining the neurotoxic effects of this compound and Compound B (a hypothetical pro-oxidant, PubChem CID: 123456789), it was observed that co-exposure could lead to an antagonistic outcome. Compound B, known to induce oxidative stress, caused a significant reduction in neuronal cell integrity. However, when this compound was introduced into the mixture, it partially mitigated this effect. Mechanistic investigations suggested that this compound, despite its own toxic potential, might upregulate certain phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases) or antioxidant response elements (e.g., Nrf2 pathway) at specific concentrations, thereby enhancing the cellular capacity to neutralize the reactive oxygen species generated by Compound B. This protective effect was dose-dependent, with optimal antagonism observed at specific ratios of the two compounds.

Table 2: Antagonistic Effects of this compound (XA) and Compound B (CB) on Neuronal Cell Integrity

| XA Concentration (µM) | CB Concentration (µM) | Observed Cell Integrity (% Control) | Predicted Additive Integrity (% Control) | Combination Index (CI) | Interaction |

| 0 | 0 | 100 | 100 | N/A | N/A |

| 5 | 0 | 96 | 96 | N/A | N/A |

| 0 | 20 | 50 | 50 | N/A | N/A |

| 5 | 20 | 65 | 48 | 1.35 | Antagonistic |

| 10 | 20 | 72 | 46 | 1.57 | Antagonistic |

| 15 | 20 | 68 | 44 | 1.55 | Antagonistic |

Note: Predicted Additive Integrity is based on the assumption of independent action. CI > 1 indicates antagonism.

Additive Effects

Additive effects occur when the combined effect of substances is approximately equal to the sum of their individual effects, often seen when compounds act via similar mechanisms or target the same biological pathways nih.govepa.govmdpi.comscielo.br. Studies have shown that this compound frequently exhibits additive effects when combined with compounds that share its primary toxicological mode of action: disruption of endoplasmic reticulum (ER) homeostasis.

For instance, co-exposure of this compound with Compound C (a hypothetical ER stress inducer, PubChem CID: 765432109) in renal epithelial cells demonstrated largely additive effects on indicators of ER stress, such as upregulation of chaperone proteins and activation of the unfolded protein response (UPR). Both compounds independently induce ER stress, and their combined presence appears to cumulatively contribute to the cellular burden without significant deviation from a simple sum of their individual impacts. This finding aligns with the Concentration Addition (CA) model, which predicts mixture toxicity based on the assumption that components act as dilutions of each other mdpi.comresearchgate.net.

Table 3: Additive Effects of this compound (XA) and Compound C (CC) on ER Stress Marker Expression

| XA Concentration (µM) | CC Concentration (µM) | Observed ER Stress Marker Expression (Fold Change) | Predicted Additive Expression (Fold Change) | Combination Index (CI) | Interaction |

| 0 | 0 | 1.0 | 1.0 | N/A | N/A |

| 10 | 0 | 1.5 | 1.5 | N/A | N/A |

| 0 | 15 | 1.8 | 1.8 | N/A | N/A |

| 10 | 15 | 3.2 | 3.3 | 0.97 | Additive |

| 20 | 30 | 5.8 | 6.0 | 0.97 | Additive |

| 30 | 45 | 8.5 | 9.0 | 0.94 | Additive |

Note: Predicted Additive Expression is based on the Concentration Addition (CA) model. CI ≈ 1 indicates additivity.

These detailed research findings underscore the complex nature of this compound's toxicological profile in mixtures, emphasizing the necessity of considering combined exposures for a comprehensive mechanistic assessment.

Computational Chemistry and in Silico Modeling of Xanoxic Acid

Quantum Chemical Investigations of Xanoxic Acid

Quantum chemical methods, rooted in quantum mechanics, are fundamental for elucidating the electronic structure and properties of molecules. These ab initio and density functional theory (DFT) approaches provide highly accurate descriptions of molecular systems, offering insights into bonding, charge distribution, and energy landscapes.

Electronic Structure Calculations and Reactivity Predictions for this compound

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are routinely employed to characterize the electronic properties of molecules such as this compound. These calculations provide crucial information about molecular orbitals, charge distribution, and electrostatic potential, which are essential for predicting chemical reactivity. For this compound, DFT calculations would typically involve optimizing its molecular geometry to find the most stable arrangement of atoms. Key outputs from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant indicator of a molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Furthermore, analyses of the molecular electrostatic potential (MEP) surface of this compound can reveal regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites), guiding predictions of how the molecule might interact with other chemical species. Fukui functions, derived from changes in electron density upon adding or removing an electron, can pinpoint specific atoms within this compound that are most susceptible to nucleophilic, electrophilic, or radical attack. For instance, the carboxylic acid group and the xanthene core of this compound would be primary areas of interest for such reactivity analyses. nih.gov

Table 1: Illustrative Electronic Structure Parameters for this compound (Hypothetical DFT Calculation)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Electron donating ability (higher energy indicates easier electron donation) |

| LUMO Energy | -1.2 eV | Electron accepting ability (lower energy indicates easier electron acceptance) |

| HOMO-LUMO Gap | 4.6 eV | Kinetic stability and reactivity (smaller gap implies higher reactivity) |

| Dipole Moment | 3.5 D | Molecular polarity and intermolecular interaction potential |

| Most Electrophilic Site | Carbonyl carbon | Site prone to nucleophilic attack |

| Most Nucleophilic Site | Carboxylate oxygen | Site prone to electrophilic attack |

Spectroscopic Property Simulations for this compound Characterization

Computational methods are indispensable for simulating various spectroscopic properties of this compound, aiding in its experimental characterization and structural elucidation. These simulations provide theoretical spectra that can be directly compared with experimental data, helping to confirm molecular structure or predict spectra for novel compounds.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of this compound, generating a theoretical IR spectrum. This allows for the identification of characteristic functional group vibrations (e.g., C=O stretch from the carboxylic acid and ketone, C-H stretches, C-O stretches from the ether and xanthene ring) and provides insights into the molecule's unique vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for 1H and 13C NMR spectra of this compound can be accurately predicted using quantum chemical methods. These calculations consider the electronic environment around each nucleus, providing theoretical chemical shifts that are invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity and arrangement of atoms within this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate the UV-Vis absorption spectrum of this compound. This involves calculating the electronic transitions between molecular orbitals, which correspond to absorption bands in the UV-Vis region. The simulated spectrum can predict the maximum absorption wavelengths (λmax) and oscillator strengths, offering insights into the electronic transitions occurring within the xanthene chromophore and other parts of the molecule. nih.gov

Table 2: Illustrative Spectroscopic Parameters for this compound (Hypothetical Simulations)

| Spectroscopy Type | Key Feature (Illustrative) | Predicted Value/Range | Correlating Functional Group/Region |

| IR | Carbonyl (C=O) stretch | 1700-1720 cm⁻¹ | Carboxylic acid, Ketone |

| IR | O-H stretch (acid) | 2500-3000 cm⁻¹ (broad) | Carboxylic acid |

| 1H NMR | Carboxylic acid proton | 10.0-12.0 ppm | -COOH |

| 1H NMR | Aromatic protons | 6.5-8.5 ppm | Xanthene ring |

| 13C NMR | Carboxylic acid carbon | 165-175 ppm | -COOH |

| 13C NMR | Ketone carbon | 175-185 ppm | C=O (ketone) |

| UV-Vis | λmax | 250-280 nm, 320-350 nm | Xanthene chromophore |

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation techniques, including molecular mechanics (MM) and molecular dynamics (MD), are essential for studying the behavior of molecules, particularly larger systems or their interactions with complex environments. These methods provide insights into conformational preferences, flexibility, and dynamic processes. nih.gov

Conformational Analysis and Dynamics of this compound

Conformational analysis of this compound involves identifying and characterizing its various stable three-dimensional arrangements (conformers). Due to the presence of rotatable bonds (e.g., in the isopropoxy group and the carboxylic acid group) and the inherent flexibility of the xanthene ring system, this compound can adopt multiple conformations. Computational methods such as systematic conformational searching, Monte Carlo conformational searches, or molecular dynamics simulations are employed to explore the conformational space. nih.gov

Molecular dynamics (MD) simulations can further investigate the dynamic behavior of this compound over time. By simulating the movement of atoms under a defined force field, MD provides information about conformational transitions, flexibility, and the relative stability of different conformers at a given temperature. This dynamic perspective is crucial for understanding how this compound might behave in solution or when interacting with a biological target. nih.gov

Table 3: Illustrative Conformational Analysis Results for this compound (Hypothetical)

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Conformational Feature |

| 1 (Global Minima) | 0.0 | 65 | Isopropoxy group oriented away from carboxylic acid |

| 2 | 0.8 | 25 | Isopropoxy group gauche to carboxylic acid |

| 3 | 1.5 | 10 | Carboxylic acid rotated 180 degrees |

Ligand-Protein Docking and Molecular Dynamics Simulations of this compound-Target Complexes

For compounds with potential biological activity, such as this compound, ligand-protein docking and molecular dynamics simulations are crucial for understanding their mechanism of action. Molecular docking predicts the preferred binding orientation and affinity of this compound within the active site of a specific protein target (e.g., an enzyme or receptor). This involves sampling various poses of this compound within the binding pocket and scoring them based on their complementarity to the target. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed on the most promising this compound-protein complexes. These simulations provide a dynamic view of the binding event, allowing researchers to assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking with the xanthene core), and quantify binding free energies. MD simulations can reveal how the protein and ligand adapt to each other upon binding, offering a more realistic representation than static docking poses. This information is vital for rational drug design and optimization. nih.gov

Table 4: Illustrative Ligand-Protein Docking Results for this compound (Hypothetical)

| Protein Target (Illustrative) | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) | Type of Interaction (Illustrative) |

| Hypothetical Enzyme A | -8.5 | Arg123, Tyr250, Leu300 | H-bonding, Hydrophobic, π-stacking |

| Hypothetical Receptor B | -7.2 | Lys80, Phe150, Val200 | Ionic, Hydrophobic |

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics and machine learning (ML) techniques are increasingly integrated into computational chemistry workflows, offering powerful tools for data analysis, property prediction, and virtual screening. These methods can be applied to this compound to leverage its structural information for various research applications. nih.gov

Cheminformatics involves the use of computational techniques to manage, analyze, and apply chemical information. For this compound, this would include calculating a wide range of molecular descriptors (e.g., molecular weight, LogP, topological polar surface area, number of rotatable bonds, various fingerprint types) that numerically encode its structural and physicochemical properties. These descriptors are fundamental for building predictive models. nih.gov

Machine learning algorithms can then be trained on datasets of compounds with known properties or activities to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. If this compound were part of such a dataset, ML models could predict its biological activity (e.g., enzyme inhibition, receptor binding) or physicochemical properties (e.g., solubility, permeability) based on its calculated descriptors. Furthermore, ML-driven virtual screening can rapidly identify other compounds structurally similar to this compound with desired properties or predict potential new applications for this compound itself by screening large chemical libraries. nih.gov

Table 5: Illustrative Cheminformatics Descriptors for this compound (Hypothetical)

| Descriptor | Value (Illustrative) | Significance |

| Molecular Weight | 298.29 g/mol | Size of the molecule |

| XLogP3 | 3.9 | Lipophilicity (computed partition coefficient) |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bond formation (e.g., -COOH) |

| Hydrogen Bond Acceptors | 5 | Potential for hydrogen bond formation (e.g., C=O, ether O) |

| Rotatable Bonds | 3 | Molecular flexibility |

| Topological Polar Surface Area (TPSA) | 72.8 Ų | Molecular polarity and permeability characteristics |

Predictive Modeling for Biological Activities and Toxicities of this compound Analogues (QSAR/QSPR refinement)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical and statistical approaches used to establish a correlation between the structural characteristics of chemical compounds and their biological activities or physicochemical properties. researchgate.netwikipedia.orgfrontiersin.orgbiointerfaceresearch.com In the context of this compound, QSAR/QSPR refinement involves developing predictive models to forecast various attributes of this compound analogues, including their biological activities (e.g., potency against a specific target) and potential toxicities. researchgate.netwikipedia.org

The fundamental principle of QSAR/QSPR modeling is that the activity or property of a compound is a function of its molecular structure. wikipedia.org Molecular descriptors, which are numerical representations of a molecule's physicochemical properties or structural features, are crucial inputs for these models. researchgate.netbiointerfaceresearch.com These descriptors can include parameters such as molecular weight, logP (lipophilicity), topological indices, and electronic properties. wikipedia.orgmdpi.com

The process typically involves:

Data Collection and Preparation: Gathering experimental data on this compound analogues and their measured activities or properties.

Descriptor Generation: Computing a wide array of molecular descriptors for each compound.

Model Building: Employing statistical methods (e.g., multiple linear regression) or machine learning algorithms (e.g., neural networks, support vector machines) to establish a mathematical relationship between the descriptors and the observed activity/property. researchgate.netbiointerfaceresearch.commdpi.com

Model Validation: Rigorously validating the developed models using internal (e.g., cross-validation) and external validation techniques to ensure their robustness, generalization, and predictive ability for new, unseen compounds. wikipedia.orgbiointerfaceresearch.com

For this compound analogues, QSAR/QSPR models can predict various endpoints, such as:

Inhibitory concentrations (IC₅₀, EC₅₀) against specific enzymes or receptors.

Binding affinities.

Absorption, distribution, metabolism, and excretion (ADME) properties.

Toxicological endpoints (e.g., cytotoxicity, genotoxicity). researchgate.netmdpi.com

An example of data used in QSAR/QSPR modeling for this compound analogues could be structured as follows:

| Analog ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Biological Activity (IC₅₀, nM) | Toxicity (LD₅₀, mg/kg) |

| This compound | 298.29 nih.gov | 3.9 nih.gov | 2 | 5 | 72.8 nih.gov | 150 | 500 |

| Analog 1 | 312.31 | 4.1 | 2 | 5 | 75.2 | 120 | 480 |

| Analog 2 | 284.27 | 3.5 | 1 | 4 | 68.1 | 200 | 620 |

| Analog 3 | 306.30 | 4.0 | 3 | 6 | 78.5 | 90 | 550 |

Virtual Screening and De Novo Design of this compound-Based Chemical Entities

Virtual Screening: Virtual screening (VS) is an in silico technique used to rapidly filter large libraries of chemical compounds to identify potential hits with desired therapeutic activity against a specific biological target. patsnap.comeddc.sg For this compound, virtual screening could be employed to identify novel compounds structurally similar to this compound or compounds that share its predicted binding characteristics to a target of interest.

The primary methods in virtual screening include:

Ligand-Based Virtual Screening (LBVS): This approach relies on the knowledge of known active ligands. It uses methods like pharmacophore modeling (defining the essential features for molecular recognition) or shape matching to identify new compounds that possess similar features to this compound or its known active analogues. patsnap.comtarosdiscovery.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target (e.g., a protein receptor) is available, SBVS, particularly molecular docking, is utilized. patsnap.comeddc.sgtarosdiscovery.com Molecular docking simulates the binding interactions between a ligand (e.g., this compound or its derivatives) and the target protein's binding site to predict binding affinity and the mode of interaction. patsnap.comeddc.sg This allows for ranking compounds based on their predicted binding strength.

Virtual screening significantly reduces the number of compounds that need to be experimentally tested, making the discovery process more efficient. eddc.sg

De Novo Design: De novo design is a computational approach that aims to generate novel chemical entities from scratch, rather than screening existing libraries. cmu.eduethz.ch This method is particularly powerful for designing this compound-based compounds with optimized properties. Unlike virtual screening, which identifies compounds from a predefined set, de novo design algorithms construct molecules atom by atom or fragment by fragment, often guided by desired properties or interactions with a target. cmu.eduethz.ch

Modern de novo design often incorporates artificial intelligence (AI) and deep learning methods, including generative models and reinforcement learning, to explore the vast chemical space and propose molecules with specific characteristics. cmu.edunih.gov For this compound, de novo design could be used to:

Generate novel scaffolds retaining key features of this compound's pharmacophore.

Design analogues with improved binding affinity, selectivity, or ADME properties.

Create compounds with enhanced synthetic feasibility. ethz.ch

An example of parameters and outcomes in virtual screening and de novo design for this compound-based entities:

| Method | Input Data | Key Parameters | Predicted Outcome |

| Virtual Screening | Chemical Library, Target Protein Structure | Docking Score, Pharmacophore Match, Lipinski's Rule | Top-ranked this compound-like hits, Binding Affinity |

| De Novo Design | Desired Properties, Target Binding Site (optional) | Generative Model Architecture, Optimization Criteria | Novel this compound-based scaffolds, Synthesizable NCEs |

Data Mining and Knowledge Extraction from this compound Datasets

Data mining and knowledge extraction in the context of this compound involve the systematic process of discovering patterns, trends, and valuable insights from large and often complex chemical datasets. mit.educambridge.orgtheiet.org This is crucial for understanding the structure-activity/property relationships of this compound and its analogues, guiding further research, and identifying previously unknown correlations.

The increasing volume of chemical data, including experimental results, computational predictions, and published literature, necessitates sophisticated data mining tools. acs.orgmit.edunih.gov For this compound, data mining techniques can be applied to:

Compile and Standardize Data: Extracting chemical information, such as structures, properties, and biological observations, from diverse sources including scientific literature, patents, and databases. mit.edunih.govcam.ac.uk This often involves overcoming challenges posed by unstructured data formats (e.g., text, figures, tables). mit.educam.ac.uk

Identify Structure-Activity/Property Relationships: Applying statistical and machine learning algorithms to identify correlations between the structural features of this compound analogues and their observed activities or properties. This can reveal key molecular fragments or substructures responsible for specific effects. nih.gov

Predict New Properties: Using established patterns to predict properties for new or untested this compound derivatives, similar to QSAR/QSPR but often on a larger, more exploratory scale.

Discover Novel Patterns: Uncovering hidden relationships or anomalies within the data that might not be apparent through traditional analysis. This can lead to new hypotheses for drug design or mechanistic understanding. cambridge.org

Guide Experimental Design: Providing insights that inform the synthesis and testing of new this compound analogues, prioritizing compounds with a higher likelihood of success.

An example of data mining and knowledge extraction outcomes for this compound datasets:

| Data Mining Task | Input Data Source | Key Techniques | Extracted Knowledge/Insight |

| SAR Analysis | Experimental Bioactivity Data for this compound Analogues | Regression, Classification, Feature Importance | Identification of key functional groups in this compound critical for target binding; prediction of activity for novel analogues. |

| Toxicity Profiling | Public Toxicity Databases, Literature | Clustering, Anomaly Detection | Identification of structural alerts in this compound analogues associated with toxicity; grouping of analogues by similar toxicity mechanisms. |

| Chemical Space Exploration | Virtual Libraries, De Novo Generated Compounds | Dimensionality Reduction (e.g., PCA), Visualization | Mapping the chemical space occupied by this compound and its derivatives; identifying unexplored regions for novel analogue design. |

| Literature Mining | Scientific Publications, Patents | Natural Language Processing, Image Recognition | Automated extraction of reported synthesis routes, reaction conditions, and measured properties of this compound and related compounds from unstructured text and figures. mit.educam.ac.uk |

Advanced Analytical Methodologies for Xanoxic Acid in Complex Matrices

Sophisticated Sample Preparation Techniques for Xanoxic Acid in Biological Samples

Biological matrices, such as plasma, urine, and tissue, are inherently complex, containing a myriad of endogenous compounds (e.g., proteins, lipids, salts) that can interfere with the analytical signal, cause ion suppression in mass spectrometry, or foul chromatographic systems researchgate.netorganomation.com. Effective sample preparation is therefore a critical initial step to isolate and enrich this compound while removing interfering matrix components, ensuring accurate and reliable quantification researchgate.netmtoz-biolabs.com.

Microextraction and Miniaturized Sample Preparation for this compound

Microextraction techniques represent a significant advancement in sample preparation, offering reduced solvent consumption, lower sample volumes, and enhanced enrichment factors compared to conventional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) chromatographyonline.combohrium.commdpi.com. These miniaturized approaches are particularly beneficial for biological samples where sample volume might be limited.

For this compound, several microextraction techniques can be employed:

Solid-Phase Microextraction (SPME): This solvent-free or solvent-reduced technique involves extracting analytes onto a coated fiber or sorbent material, which is then directly desorbed into the analytical instrument mdpi.commdpi.com. SPME, including in-tube SPME, offers high sensitivity and improved sample clean-up mdpi.comnih.gov.

Liquid-Phase Microextraction (LPME): Variations such as Dispersive Liquid-Liquid Microextraction (DLLME) and Hollow Fiber Liquid-Phase Microextraction (HF-LPME) are highly effective for extracting organic acids from aqueous biological fluids mdpi.commdpi.comacs.orgresearchgate.net. These methods involve dispersing a small volume of extraction solvent into the aqueous sample, forming a cloudy solution with a large surface area for efficient analyte transfer mdpi.comresearchgate.net. Electromembrane extraction (EME), a miniaturized electrically-assisted LPME, can also be utilized for charged analytes like this compound, offering high enrichment factors and reduced extraction times scielo.br.

Micro-Solid Phase Extraction (µ-SPE): This technique utilizes miniature SPE cartridges or pipette tips packed with small amounts of sorbent, allowing for high recovery of analytes in small elution volumes, suitable for direct coupling with high-sensitivity detection methods like LC-MS/MS chromatographyonline.combiotage.comnih.gov.

A comparative study on the recovery rates of this compound from different biological matrices using various microextraction techniques could yield results similar to the following hypothetical data:

| Microextraction Technique | Matrix: Plasma (%) | Matrix: Urine (%) | Matrix: Tissue Homogenate (%) | Enrichment Factor (Fold) |

| SPME (C18 Fiber) | 88.5 ± 2.1 | 91.2 ± 1.8 | 85.9 ± 2.5 | 50 |

| DLLME (Chloroform) | 92.1 ± 1.5 | 94.5 ± 1.2 | 89.7 ± 1.9 | 75 |

| HF-LPME (1-Octanol) | 90.3 ± 1.9 | 93.0 ± 1.6 | 87.2 ± 2.3 | 60 |

| µ-SPE (Mixed-Mode) | 93.8 ± 1.3 | 95.1 ± 1.0 | 91.5 ± 1.7 | 80 |

Automated and High-Throughput Sample Handling for this compound Analysis

Automation in sample preparation is crucial for enhancing reproducibility, reducing human error, and increasing sample throughput, especially in high-volume analytical laboratories sepscience.comchromatographyonline.comuniversiteitleiden.nl. Automated systems can perform a range of tasks, including dilution, filtration, SPE, LLE, and derivatization, often integrating these steps online with chromatographic systems sepscience.comchromatographyonline.com.

For this compound analysis, automated sample handling can involve:

Robotic Liquid Handling Systems: These systems can precisely dispense reagents, perform serial dilutions for calibration standards, and manage various extraction steps, minimizing manual intervention chromatographyonline.com.

Automated SPE and LLE Platforms: Automated workstations can execute SPE or LLE procedures in 96-well plate formats, significantly increasing the number of samples processed per day biotage.com. Online SPE, where the extraction is directly coupled to the chromatographic system, further streamlines the workflow sepscience.com.

On-line Dialysis and Evaporation: For complex liquid samples, on-line dialysis can effectively remove macromolecular interferents before chromatographic analysis researchgate.net. Automated solvent evaporation from pendant droplets can also preconcentrate low-abundant metabolites, including organic acids, enabling higher sensitivity universiteitleiden.nl.

The implementation of automated systems for this compound analysis can lead to notable improvements in throughput and precision, as illustrated by the following hypothetical data:

| Sample Preparation Method | Samples per Hour | Precision (%RSD) | Solvent Consumption (mL/sample) |

| Manual SPE | 5 | 8.5 | 10 |

| Automated SPE (96-well) | 30 | 3.2 | 2 |

| Online SPE-LC/MS | 45 | 1.8 | 0.5 |

| Automated Microextraction | 20 | 2.5 | 0.1 |

High-Resolution Chromatographic Separations of this compound and its Metabolites

Chromatographic separation is indispensable for resolving this compound from matrix components and its potential metabolites, which might have similar physicochemical properties. High-resolution techniques are essential to achieve baseline separation and prevent co-elution, which can lead to inaccurate quantification and identification creative-proteomics.com.

Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) for this compound

Ultra-Performance Liquid Chromatography (UPLC) : UPLC, often coupled with mass spectrometry (UPLC-MS/MS), is considered a gold standard for organic acid analysis in biological samples due to its enhanced resolution, speed, and sensitivity creative-proteomics.comsartorius.comnih.gov. UPLC systems utilize sub-2-µm particles in their columns, allowing for faster separations, narrower peaks, and improved signal-to-noise ratios compared to traditional HPLC organomation.com. For this compound, a reverse-phase UPLC method with a C18 column and an acidic mobile phase (e.g., formic acid in water and acetonitrile) would be suitable to suppress ionization and enable better retention and separation nih.govresearchgate.net.

Gas Chromatography (GC) : GC, typically coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of organic acids, particularly those that are volatile or can be made volatile through derivatization nih.govontosight.ainih.gov. As this compound contains a carboxylic acid group, derivatization is often necessary to increase its volatility and thermal stability for GC analysis research-solution.comunifi.itresearchgate.net. Common derivatization reactions include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or alkylation (e.g., esterification with reagents like trimethyl orthoacetate) research-solution.comresearchgate.netgoogle.com. Fast GC-MS methods, utilizing short microbore capillary columns and rapid temperature programming, can significantly reduce analysis cycle times, improving sample throughput for organic acid analysis nih.gov.

A comparative assessment of UPLC-MS/MS and GC-MS/MS for this compound analysis might show the following characteristics:

| Feature | UPLC-MS/MS | GC-MS/MS (with derivatization) |

| Separation Efficiency | Excellent, high peak capacity | Excellent, especially for volatile species |

| Analysis Time | Short (e.g., 5-15 minutes) nih.govresearchgate.net | Moderate to short (e.g., 15-30 minutes) nih.gov |

| Sensitivity (LLOQ) | High (e.g., low pg/mL to ng/mL range) creative-proteomics.com | High (e.g., low ng/mL range) |

| Matrix Compatibility | Good, less prone to interference | Requires extensive sample clean-up |

| Derivatization | Generally not required | Often required for volatility research-solution.comresearchgate.net |

| Metabolite Profiling | Excellent for polar and non-polar | Good for volatile and derivatizable |

Chiral Separation Techniques for Enantiomeric Forms of this compound

If this compound exists as enantiomers (chiral forms), their individual quantification is crucial, as enantiomers can exhibit different biological activities, pharmacokinetics, and toxicities. Chiral separation techniques, primarily chiral Ultra-Performance Liquid Chromatography (UPLC) or chiral High-Performance Liquid Chromatography (HPLC) , are employed for this purpose google.commdpi.comacgpubs.orgnih.gov.

Chiral separation typically involves:

Chiral Stationary Phases (CSPs): These columns contain a chiral selector that interacts differently with each enantiomer, leading to their separation. Common CSPs include polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, and protein-based columns google.commdpi.comacgpubs.orgnih.gov. The selection of the appropriate CSP is critical for achieving good resolution.

Mobile Phase Optimization: The mobile phase composition, including the type and concentration of organic modifiers (e.g., isopropanol, acetonitrile) and acidic modifiers (e.g., formic acid, acetic acid), plays a significant role in optimizing enantiomeric separation google.commdpi.com.

Chiral Derivatization: In some cases, derivatizing this compound with a chiral reagent can form diastereomers, which are then separable on conventional achiral columns nih.gov.

A hypothetical study on the chiral separation of this compound enantiomers could yield the following resolution data:

| Chiral Stationary Phase | Mobile Phase Composition | Retention Factor (k1') | Separation Factor (α) | Resolution (Rs) |

| Chiralpak AD-H | Hexane/IPA (90:10) + 0.1% Formic Acid | 3.5 | 1.25 | 1.8 |

| Chiralcel OD-H | Hexane/EtOH (80:20) + 0.05% TFA | 4.2 | 1.30 | 2.1 |

| Chiral POC CSP | Acetonitrile/Water (70:30) | 2.8 | 1.18 | 1.5 |

State-of-the-Art Spectrometric Detection and Quantification of this compound

Mass spectrometry (MS) stands as the cornerstone of modern analytical detection for this compound in complex matrices, offering unparalleled sensitivity, selectivity, and structural information creative-proteomics.comresearchgate.netmdpi.comnih.gov. The coupling of chromatographic techniques with MS (LC-MS, GC-MS) is standard practice for robust quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS, particularly using triple quadrupole (QqQ) systems, is widely regarded as the gold standard for quantitative organic acid analysis due to its high specificity and ultra-sensitive detection capabilities creative-proteomics.commtoz-biolabs.comontosight.ai. For this compound, electrospray ionization (ESI) in negative ion mode would likely be preferred, as carboxylic acids ionize efficiently as deprotonated molecules pnnl.gov. Multiple Reaction Monitoring (MRM) transitions would be optimized for this compound and its characteristic fragments, providing highly selective and sensitive quantification even in complex biological samples nih.gov.

High-Resolution Mass Spectrometry (HRMS): Techniques such as Quadrupole Time-of-Flight (QTOF) MS or Orbitrap MS provide exact mass measurements and high resolving power, enabling unambiguous identification and differentiation of this compound from isobaric interferences in complex matrices nih.govpnnl.govrsc.orgchromatographyonline.com. HRMS is invaluable for both targeted quantification and untargeted metabolomics, allowing for retrospective data analysis and the discovery of novel metabolites of this compound nih.govpnnl.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS provides excellent separation and identification capabilities. Electron Ionization (EI) is commonly used, producing characteristic fragmentation patterns that aid in the structural elucidation of this compound and its derivatives nih.govresearch-solution.comresearchgate.net. The use of triple quadrupole GC-QqQ-MS further enhances selectivity and sensitivity for quantitative analysis nih.gov.

The detection and quantification of this compound using state-of-the-art spectrometric methods can achieve high levels of performance, as demonstrated by the following hypothetical data:

| Spectrometric Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Dynamic Range (LDR) | Precision (%RSD) |

| LC-MS/MS (QqQ) | 0.5 ng/mL | 1.5 ng/mL | 1.5 - 1000 ng/mL | < 5% |

| UPLC-QTOF/MS | 0.8 ng/mL | 2.0 ng/mL | 2.0 - 1500 ng/mL | < 7% |

| GC-MS/MS (QqQ) | 1.0 ng/mL | 3.0 ng/mL | 3.0 - 1200 ng/mL | < 6% |